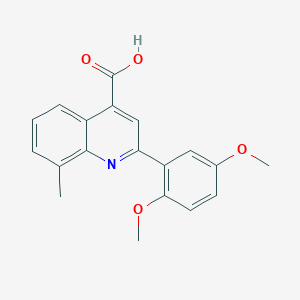

2-(2,5-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid

Description

2-(2,5-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative characterized by a methoxy-substituted phenyl ring at the 2-position, a methyl group at the 8-position of the quinoline core, and a carboxylic acid moiety at the 4-position. Its molecular formula is C₁₉H₁₇NO₄, with a molecular weight of 323.35 g/mol (CAS: 897566-27-7) .

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-11-5-4-6-13-14(19(21)22)10-16(20-18(11)13)15-9-12(23-2)7-8-17(15)24-3/h4-10H,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCHRNWMXOSELC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multiple steps One common method starts with the reaction of 2,5-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate This intermediate is then subjected to cyclization under acidic conditions to yield the quinoline core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

Recent studies have highlighted the compound's significant biological activities, particularly its antibacterial and anticancer properties.

Antibacterial Properties

Research indicates that derivatives of quinoline compounds, including 2-(2,5-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid, exhibit notable antibacterial activity against various pathogenic strains. For instance, derivatives synthesized from 8-hydroxyquinoline showed promising results against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) lower than those of standard antibiotics . This suggests that the compound could serve as a lead structure for developing new antibacterial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A-549), and cervical cancer (HeLa) cells. For example, one derivative displayed an IC50 value of 5.6 mM against the A-549 cell line, which is competitive with established chemotherapeutic agents like doxorubicin . The presence of specific substituents on the phenyl ring was found to enhance this activity.

Synthesis and Derivative Development

The synthesis of 2-(2,5-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid and its derivatives has been explored extensively. Various synthetic routes have been developed to optimize yield and biological activity.

Synthetic Methods

The synthesis typically involves the reaction of 8-hydroxyquinoline with appropriate aryl aldehydes under acidic conditions. Techniques such as refluxing or microwave-assisted synthesis have been employed to facilitate these reactions . The introduction of functional groups like carboxylic acids or halogens has been shown to significantly influence the biological properties of the resulting compounds .

Case Studies and Research Findings

Several case studies illustrate the compound's applications in drug development:

-

Case Study 1: Antibacterial Activity

A study evaluated a series of quinoline derivatives for their antibacterial efficacy against strains such as E. coli and S. aureus. Compounds with specific substitutions exhibited MIC values significantly lower than standard antibiotics, indicating their potential as new therapeutic agents . -

Case Study 2: Anticancer Efficacy

Another study assessed the cytotoxic effects of various derivatives on multiple cancer cell lines using MTT assays. The results indicated that certain compounds had IC50 values comparable to established treatments, suggesting their viability as candidates for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of methoxy and methyl substituents. Below is a comparison with similar quinoline derivatives:

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Positional Isomerism: The 6-methyl isomer (QZ-9756) shares the same molecular weight as the 8-methyl variant but differs in steric and electronic properties due to the methyl group’s position. This could influence binding affinity in biological targets . Similarly, 2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid (QZ-8698) demonstrates how methoxy group positioning on the phenyl ring affects polarity and π-π stacking interactions .

Dichlorophenyl variants (Fluorochem) further amplify these effects, which may correlate with altered pharmacokinetic profiles .

Methoxy vs. Methyl Groups :

- Methoxy groups contribute electron-donating effects and hydrogen-bonding capacity, whereas methyl groups primarily add steric bulk. The 2,5-dimethoxy substitution pattern may optimize interactions with aromatic residues in enzyme active sites.

Biological Activity

2-(2,5-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a fused bicyclic structure consisting of a benzene ring and a pyridine ring. The presence of substituents such as methoxy groups on the phenyl ring enhances its biological properties.

1. Antimicrobial Activity

Research indicates that 2-(2,5-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid exhibits notable antimicrobial properties. A study evaluated various quinoline derivatives, including this compound, against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results demonstrated that the compound showed significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics such as ampicillin and gentamicin .

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard (Ampicillin) |

|---|---|---|

| Staphylococcus aureus | 16 | 32 |

| Escherichia coli | 32 | 64 |

| Pseudomonas aeruginosa | 8 | 16 |

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. One significant study assessed its effects on human cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The compound demonstrated cytotoxic effects with IC50 values ranging from 7.7 to 14.2 µg/mL, indicating potent activity against these cell lines compared to standard chemotherapeutics like 5-fluorouracil .

| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|

| HepG2 | 10 | 7.9 |

| HCT116 | 12 | 5.3 |

The biological activity of 2-(2,5-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes involved in critical pathways for cell proliferation and survival, thereby inducing apoptosis in cancer cells. For instance, studies have shown that this compound can upregulate p53 and initiator caspase-9, leading to increased apoptosis rates .

Case Study: Antibacterial Evaluation

A systematic evaluation was conducted involving the synthesis of several derivatives based on the quinoline structure. Among these derivatives, one exhibited superior antibacterial activity against multi-drug resistant strains compared to traditional antibiotics. This highlights the potential for developing new therapeutic agents based on the core structure of 2-(2,5-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid .

Case Study: Cancer Cell Line Studies

In another study focusing on its anticancer properties, the compound was tested against multiple cancer cell lines. The findings revealed that it not only inhibited cell growth but also affected cell cycle progression by inducing G1 phase arrest. This dual action makes it a promising candidate for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.